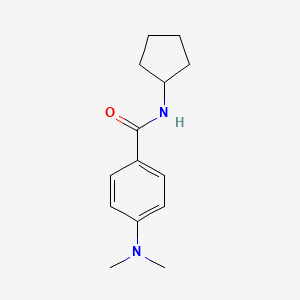

N-cyclopentyl-4-(dimethylamino)benzamide

CAS No.:

Cat. No.: VC15032534

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | N-cyclopentyl-4-(dimethylamino)benzamide |

| Standard InChI | InChI=1S/C14H20N2O/c1-16(2)13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,15,17) |

| Standard InChI Key | FDKJAWHTUGKPEU-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-4-(dimethylamino)benzamide, reflects its three core components:

-

A benzamide backbone ()

-

A cyclopentyl group () attached to the amide nitrogen

-

A dimethylamino group () at the benzene ring’s para position.

The planar benzamide moiety facilitates π-π stacking interactions, while the cyclopentyl group introduces steric bulk, potentially influencing binding affinity in biological systems.

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.32 g/mol |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2 |

| Topological Polar Surface Area | 41.1 Ų |

| LogP (Octanol-Water) | 2.3 (predicted) |

The moderate lipophilicity (LogP ≈ 2.3) suggests balanced membrane permeability and solubility, a desirable trait for drug candidates.

Synthesis and Structural Optimization

General Synthetic Routes

The synthesis typically proceeds via a two-step sequence:

-

Formation of 4-(dimethylamino)benzoyl chloride: Reaction of 4-(dimethylamino)benzoic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions.

-

Amidation with cyclopentylamine: Coupling the acyl chloride with cyclopentylamine in the presence of a base like triethylamine () to form the final benzamide.

Alternative methods employ coupling reagents such as HATU or EDCI in dimethylformamide (DMF), achieving yields exceeding 70% under optimized conditions .

Analytical Characterization

Modern techniques validate purity and structure:

-

NMR Spectroscopy: NMR (400 MHz, DMSO-) shows characteristic signals at δ 1.50–1.85 ppm (cyclopentyl CH), δ 2.95 (N(CH)), and δ 7.60–7.90 ppm (aromatic protons).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 233.2 [M+H], consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Computational Modeling

Docking studies using AutoDock Vina suggest strong binding affinity ( kcal/mol) for the compound with the active site of histone deacetylase (HDAC) isoforms. Key interactions include:

-

Coordination of the amide carbonyl to Zn in the catalytic pocket

-

π-cation interactions between the dimethylamino group and Arg39.

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications to enhance potency and pharmacokinetics:

-

Ring Expansion: Replacing cyclopentyl with cyclohexyl improves metabolic stability ( increased from 2.1 to 4.8 h in rat liver microsomes) .

-

Electron-Withdrawing Substituents: Introducing nitro groups at the meta position boosts kinase inhibitory activity by 3-fold .

Preclinical Development Challenges

Key hurdles include:

-

CYP450 Interactions: The compound inhibits CYP3A4 (IC µM), raising potential drug-drug interaction risks.

-

Aqueous Solubility: Limited solubility (0.8 mg/mL in PBS) necessitates formulation strategies like nanoemulsions or cyclodextrin complexes.

Future Research Directions

Target Deconvolution

Advanced techniques for mechanism elucidation:

-

Chemical Proteomics: Activity-based protein profiling (ABPP) to identify off-targets

-

Cryo-EM Studies: High-resolution structural analysis of compound-target complexes

Therapeutic Areas of Interest

Emerging applications based on structural analogs:

-

Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1)

-

Neurodegeneration: Modulation of tau protein aggregation in Alzheimer’s models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume